2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine
Description
2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine is a chemical compound with the molecular formula C15H12Br2N2. It is a derivative of Tröger’s base, characterized by the presence of two bromine atoms at the 2 and 8 positions of the diazocine ring. The compound features a diazocine bridge that offsets the two aryl rings, creating a unique dihedral angle between them .
Properties
Molecular Formula |
C15H12Br2N2 |
|---|---|
Molecular Weight |
380.08 g/mol |
IUPAC Name |
5,13-dibromo-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene |
InChI |
InChI=1S/C15H12Br2N2/c16-12-1-3-14-10(5-12)7-19-9-18(14)8-11-6-13(17)2-4-15(11)19/h1-6H,7-9H2 |
InChI Key |
QDNRQKBIWDAUIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)N3CC4=C(N1C3)C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine typically involves the bromination of Tröger’s base. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 8 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine involves its interaction with molecular targets through its diazocine bridge and bromine atoms. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Tröger’s Base: The parent compound without bromine substitution.
2,8-Dichloro-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine: A similar compound with chlorine atoms instead of bromine.
2,8-Dimethyl-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine: A derivative with methyl groups at the 2 and 8 positions.
Uniqueness
2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity compared to its analogues. The bromine atoms enhance its ability to participate in substitution reactions and influence its interactions with other molecules .
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